molecular formula C24H21ClN4O2 B2553451 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940987-81-5

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2553451
CAS No.: 940987-81-5
M. Wt: 432.91
InChI Key: PTDQILIITLDIFM-DHZHZOJOSA-N
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is part of research efforts aimed at synthesizing new derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with structures similar to the specified compound, to evaluate their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activity Studies

In another study, Mhaske et al. (2014) explored the synthesis and biological activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds, which share structural similarities with the queried compound, were evaluated for their in vitro anti-bacterial activity, demonstrating moderate to good antimicrobial activity. This research underscores the therapeutic potential of such chemical structures in combating bacterial infections (Mhaske et al., 2014).

Antifungal Activity Exploration

Foks et al. (2004) investigated the synthesis and tuberculostatic activity of certain derivatives, including phenylpiperazine compounds. Although not directly mentioning the exact compound , this research contributes to understanding the broader class of compounds' potential in treating tuberculosis, suggesting a possible application area for similar structures (Foks et al., 2004).

Chemical Transformations and Reactivity

Ibrahim and El-Gohary (2016) conducted studies on the chemical transformations of related compounds under nucleophilic conditions, providing insights into the reactivity and potential applications of such chemical structures in synthesizing a variety of heterocyclic systems. This research is crucial for understanding the chemical behavior and potential utility of the specified compound in various scientific applications (Ibrahim & El-Gohary, 2016).

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-4-2-3-5-20(17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-8-18-6-9-19(25)10-7-18/h2-11H,12-15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDQILIITLDIFM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.